

Spectroscopic Data for 2-Fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Fluoro-4-methoxyaniline**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Fluoro-4-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.89	t	8.0	Ar-H
6.62	dd	8.6, 4.5	Ar-H
3.60	s	-	NH ₂

Solvent: CDCl₃, Frequency: 400 MHz^[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Splitting (J) Hz	Assignment
156.38	d, 235.2	C-F
142.57	d, 2.0	C-NH ₂
116.10	d, 7.6	Ar-C
115.69	d, 22.4	Ar-C

Solvent: CDCl₃, Frequency: 100 MHz^[1]

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, detailed IR spectrum with peak assignments for **2-Fluoro-4-methoxyaniline** could not be located. However, characteristic absorption bands for a molecule with its functional groups (aromatic amine, fluoro, and methoxy groups) would be expected in the following regions:

- N-H stretch: 3300-3500 cm⁻¹ (typically two bands for a primary amine)
- C-H stretch (aromatic): 3000-3100 cm⁻¹
- C-H stretch (methyl): 2850-2960 cm⁻¹
- C=C stretch (aromatic): 1450-1600 cm⁻¹
- C-N stretch: 1250-1360 cm⁻¹
- C-O stretch (aryl ether): 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)
- C-F stretch: 1000-1400 cm⁻¹

Mass Spectrometry (MS)

The exact mass of **2-Fluoro-4-methoxyaniline** provides a key data point for its identification.

Parameter	Value
Molecular Formula	C ₇ H ₈ FNO
Exact Mass	141.058992 Da

While a detailed mass spectrum with fragmentation patterns was not readily available in public databases, the molecular ion peak [M]⁺ would be expected at m/z 141.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like **2-Fluoro-4-methoxyaniline** is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is utilized.
- **Data Acquisition:**
 - For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used to encompass the larger chemical shift range of carbon nuclei. Due to the lower natural abundance of ¹³C, a

greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample such as **2-Fluoro-4-methoxyaniline**, a common method for obtaining an FT-IR spectrum is the solid film technique:

- **Sample Preparation:** A small amount of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride.
- **Film Deposition:** A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- **Data Acquisition:** The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the spectrum of the sample is acquired over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

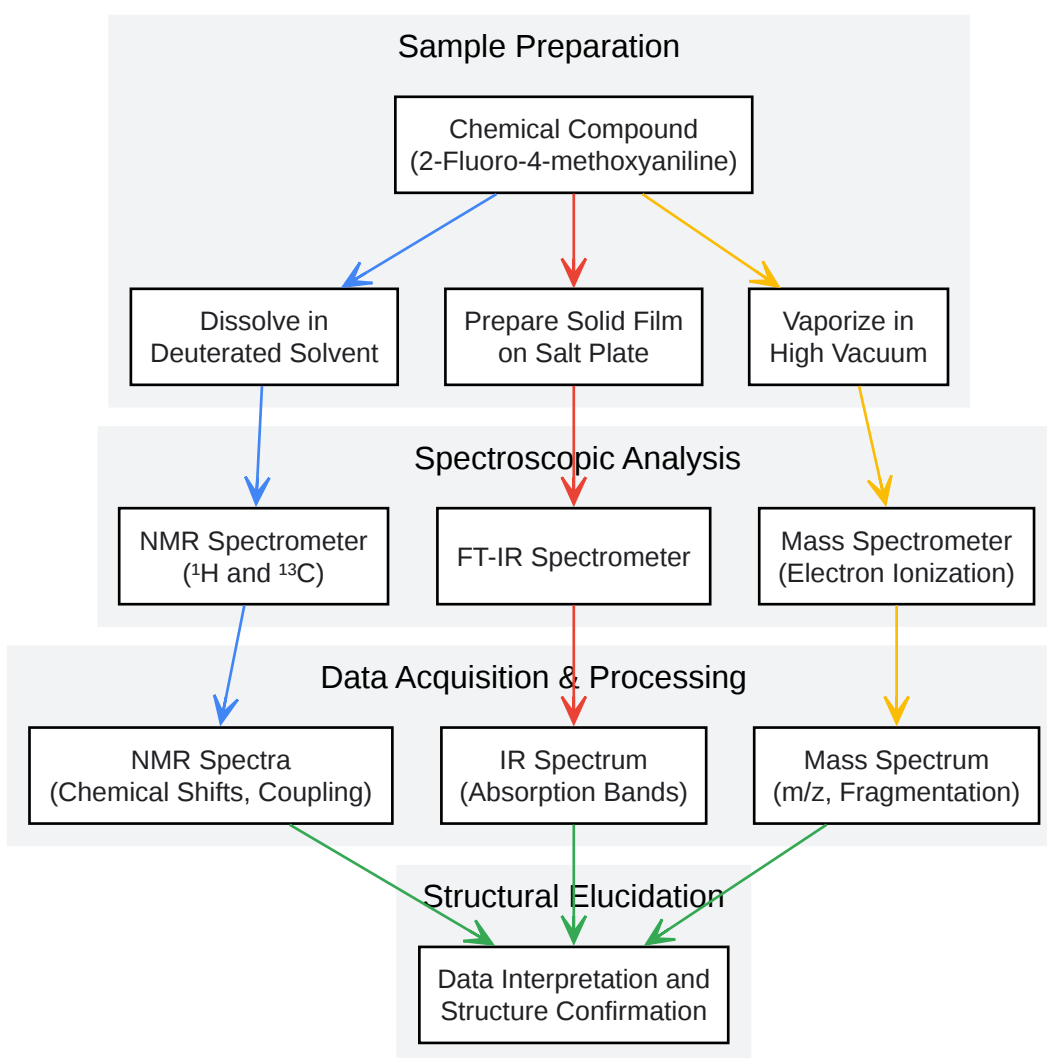
Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M^+), and also induces fragmentation.

- **Mass Analysis:** The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for spectroscopic analysis.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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Phone: (601) 213-4426
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